Methyl 2-methyl-6-(methylamino)nicotinate
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Overview
Description
Methyl 2-methyl-6-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position, a methylamino group at the 6-position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(methylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to obtain the ester. The process can be summarized as follows :
- Mix 6-methylnicotinic acid with an alcoholic solvent.
- Adjust the pH to ≤1.
- Maintain the reaction temperature at 80-100°C.
- Obtain 6-methylnicotinic acid ester after sufficient reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(methylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-methyl-6-(methylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(methylamino)nicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.
Methyl 6-methylnicotinate: Another derivative with similar structural features.
Uniqueness
Methyl 2-methyl-6-(methylamino)nicotinate is unique due to the presence of both a methylamino group and a methyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-methyl-6-(methylamino)nicotinate is a compound derived from nicotinic acid, notable for its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.21 g/mol
- Appearance : White to off-white solid
- Melting Point : 138–140 °C
Pharmacological Potential
Research indicates that this compound may possess significant biological activities, particularly as an enzyme inhibitor and receptor modulator. Ongoing studies are focused on its effects on the central nervous system (CNS) and its interactions with neurotransmitter systems.
Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission. The precise mechanisms remain to be fully elucidated, but the potential therapeutic applications in treating CNS disorders are a significant area of interest.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 6-methoxy-2-(methylamino)nicotinate | C₉H₁₂N₂O₃ | Contains a methoxy group at position 6 |
Methyl 5-cyano-2-methyl-6-(methylamino)nicotinate | C₉H₉N₃O₂ | Features a cyano group which may affect biological activity |
Methyl 2-methoxy-6-methylaminonicotinate | C₉H₁₂N₂O₃ | Contains a methoxy group at position 2 |
Methyl 2-methyl-6-(propylamino)nicotinate | C₁₁H₁₆N₂O₂ | Has a propyl group instead of a methyl group at position 6 |
The distinct arrangement of functional groups in this compound contributes to its unique reactivity and biological properties compared to these analogs.
Case Studies and Research Findings
- CNS Interaction Studies : Research has shown that this compound may enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. This could lead to new insights into drug development targeting cognitive functions and neurodegenerative diseases .
- Vasodilatory Effects : Similar compounds like methyl nicotinate have demonstrated vasodilatory effects through the release of prostaglandins, suggesting that this compound might exhibit similar properties when administered topically .
- Toxicity and Safety Profile : While comprehensive toxicity data specific to this compound is limited, related compounds have shown varying degrees of acute toxicity. For example, some analogs have LD50 values indicating moderate toxicity levels in animal studies .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-methyl-6-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(9(12)13-3)4-5-8(10-2)11-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
ZVCUBHUNTZFYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C(=O)OC |
Origin of Product |
United States |
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